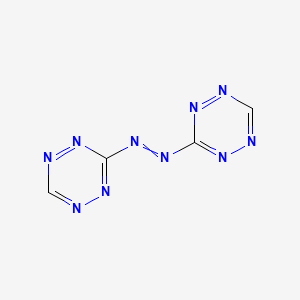
3,3'-Diazenediylbis(1,2,4,5-tetrazine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Diazenediylbis(1,2,4,5-tetrazine) is a compound that belongs to the class of tetrazines, which are nitrogen-rich heterocycles This compound is characterized by the presence of two 1,2,4,5-tetrazine rings connected by a diazene (N=N) linkage
Métodos De Preparación
The synthesis of 3,3’-Diazenediylbis(1,2,4,5-tetrazine) typically involves the reaction of 3,6-dihydrazinyl-1,2,4,5-tetrazine with appropriate reagents under controlled conditions. One common method involves the use of hydrazine derivatives and aldehydes, followed by oxidation to form the desired diazene linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3,3’-Diazenediylbis(1,2,4,5-tetrazine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tetrazine rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrazine, aldehydes, and oxidizing agents such as nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 3,3’-Diazenediylbis(1,2,4,5-tetrazine) exerts its effects involves the formation of reactive intermediates, such as radicals or nitrenes, upon activation. These intermediates can interact with molecular targets, leading to various chemical transformations. In biological systems, the compound can undergo bioorthogonal reactions, allowing for the selective labeling and tracking of biomolecules .
Comparación Con Compuestos Similares
3,3’-Diazenediylbis(1,2,4,5-tetrazine) can be compared with other similar compounds, such as:
3,6-Dichloro-1,2,4,5-tetrazine: This compound is used as an electrophile in nucleophilic substitution reactions.
3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine: Known for its high thermal stability and energetic properties.
1,2,4,5-Tetrazine derivatives: These compounds are widely studied for their applications in materials science, medicinal chemistry, and energetic materials.
The uniqueness of 3,3’-Diazenediylbis(1,2,4,5-tetrazine) lies in its diazene linkage, which imparts distinct chemical properties and reactivity compared to other tetrazine derivatives.
Propiedades
Número CAS |
436849-10-4 |
|---|---|
Fórmula molecular |
C4H2N10 |
Peso molecular |
190.13 g/mol |
Nombre IUPAC |
bis(1,2,4,5-tetrazin-3-yl)diazene |
InChI |
InChI=1S/C4H2N10/c1-5-9-3(10-6-1)13-14-4-11-7-2-8-12-4/h1-2H |
Clave InChI |
FYZJOQJLQFQCTP-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=C(N=N1)N=NC2=NN=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)
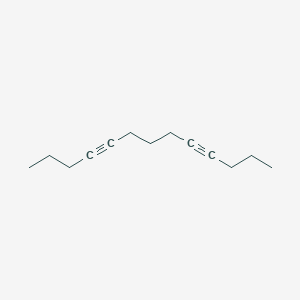

![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
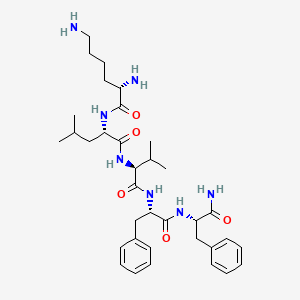
![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
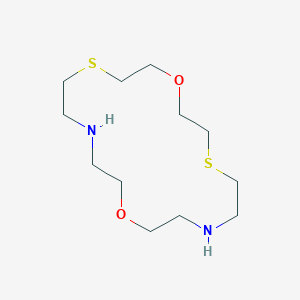
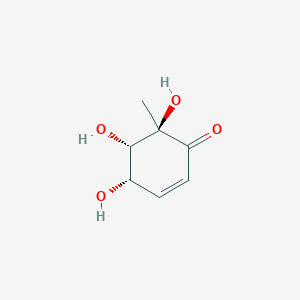
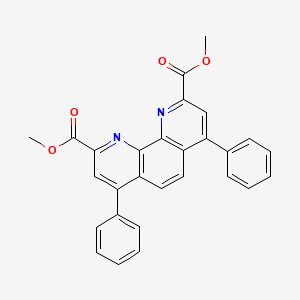

![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
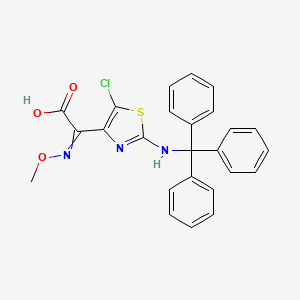
![6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14249653.png)
